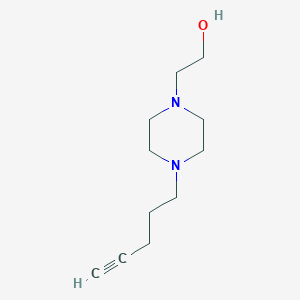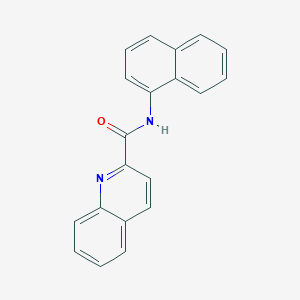
N-(naphthalen-1-yl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(naphthalen-1-yl)quinoline-2-carboxamide” is a chemical compound with the molecular formula C20H14N2O . It is a type of quinoline derivative .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, often involves the use of nitrogen-containing bicyclic compounds . The chemical structure of these derivatives is usually confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoline moiety attached to a naphthalene ring via a carboxamide linkage .Applications De Recherche Scientifique
Inhibition of Photosynthetic Electron Transport and Antimycobacterial Activity
N-(naphthalen-1-yl)quinoline-2-carboxamide and its derivatives have been explored for their potential in inhibiting photosynthetic electron transport in spinach chloroplasts. Additionally, these compounds have shown promising antimycobacterial activities. For instance, certain substituted quinoline-2-carboxamides demonstrated significant activity against various mycobacterial species, with some compounds exhibiting higher activity against M. tuberculosis than standard drugs like isoniazid or pyrazinamide. Furthermore, the most potent compounds in this category exhibited minimal toxicity against human cell lines (Goněc et al., 2012).
Influence on Supramolecular Assembly and Coordination Geometry
This compound and its isosteres have been used to understand the influence of π-π stacking interactions on supramolecular assembly and coordination geometry in mercury coordination compounds. The study revealed that introducing a nitrogen heteroatom in the aromatic system affects π-π interactions and crystal packing of these compounds. This finding highlights the importance of π-π stacking interactions in determining the structural assembly and coordination geometry of the compounds (Khavasi & Mir Mohammad Sadegh, 2015).
Antiherpes Activities
Naphthalene carboxamide, a close relative of this compound, has been identified as a nonnucleoside inhibitor of human cytomegalovirus (HCMV) polymerase. Further structural modifications, such as substituting a quinoline ring for naphthalene, have led to the discovery of a new class of antiviral agents. These agents have shown potent inhibition of HCMV, herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases, among others (Oien et al., 2002).
Antitubercular and Anticancer Properties
Studies have also investigated the antitubercular properties of metal complexes involving this compound derivatives. These compounds have shown promising in vitro activity against Mycobacterium tuberculosis strains. Interestingly, some compounds demonstrated better activity compared to standard drugs, and their cytotoxicity was also evaluated in human cell lines (Hegde et al., 2021).
Propriétés
IUPAC Name |
N-naphthalen-1-ylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-20(19-13-12-15-7-2-4-10-17(15)21-19)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPQWJMVVLFRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

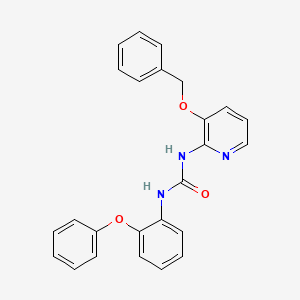
![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)
![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)

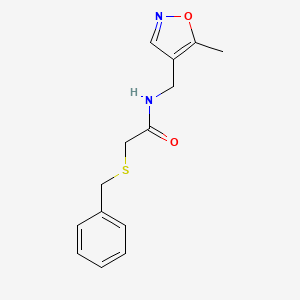

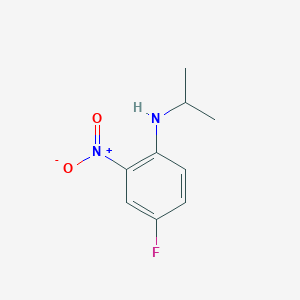
![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)
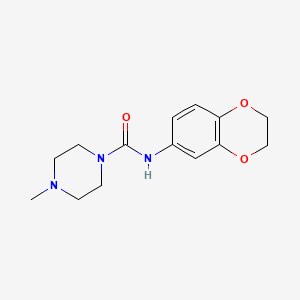

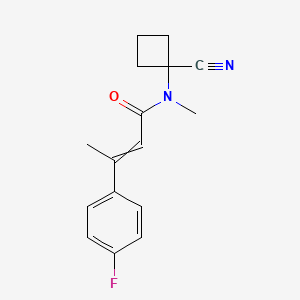
![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)
![2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2535178.png)
